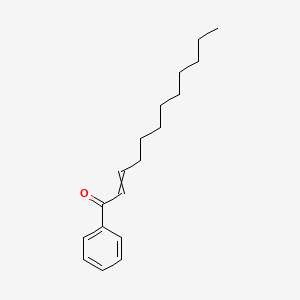
1-Phenyldodec-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyldodec-2-en-1-one is an organic compound belonging to the class of chalcones, which are α,β-unsaturated ketones Chalcones are known for their diverse biological activities and are widely studied in various fields of chemistry and pharmacology
準備方法
1-Phenyldodec-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The typical procedure includes dissolving sodium hydroxide in ethanol, followed by the addition of benzaldehyde and acetophenone. The reaction mixture is stirred at room temperature for 24 hours, and the product is then isolated by removing the solvent and recrystallizing the residue .
化学反応の分析
1-Phenyldodec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are quinones and hydroquinones, which have diverse applications in chemistry and biology.
科学的研究の応用
1-Phenyldodec-2-en-1-one and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties .
作用機序
The biological activities of 1-Phenyldodec-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in different biological processes. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of metabolic pathways . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
類似化合物との比較
1-Phenyldodec-2-en-1-one is structurally similar to other chalcones, such as 1,3-diphenylprop-2-en-1-one and 1-phenylprop-2-en-1-one. its unique structure, with a longer aliphatic chain, imparts distinct physicochemical properties and biological activities. Compared to other chalcones, this compound may exhibit enhanced lipophilicity, which can influence its bioavailability and interaction with biological membranes .
Similar compounds include:
- 1,3-Diphenylprop-2-en-1-one
- 1-Phenylprop-2-en-1-one
- 1-Phenylbut-2-en-1-one
These compounds share the chalcone backbone but differ in their substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an important subject of study in organic chemistry, pharmacology, and medicinal chemistry. The compound’s ability to undergo various chemical reactions and its wide range of biological activities highlight its importance in scientific research and industrial applications.
特性
CAS番号 |
100696-90-0 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
1-phenyldodec-2-en-1-one |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-16H,2-9H2,1H3 |
InChIキー |
IEWUDJPGYMAMKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC=CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


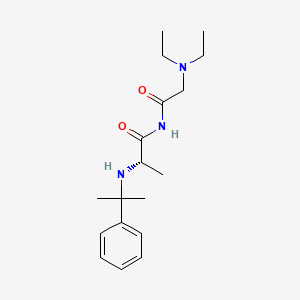
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)

![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
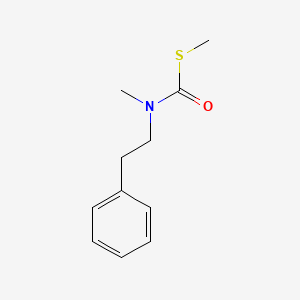
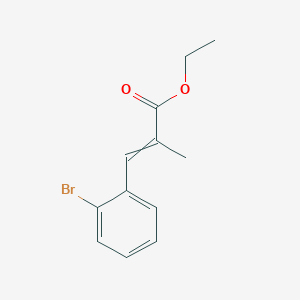
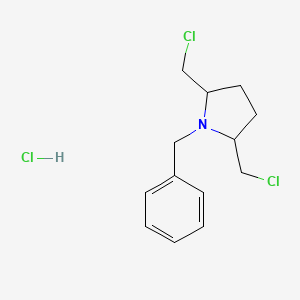
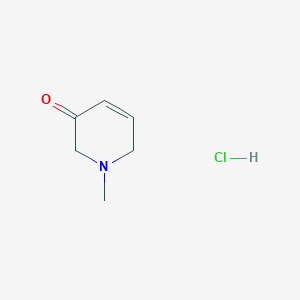
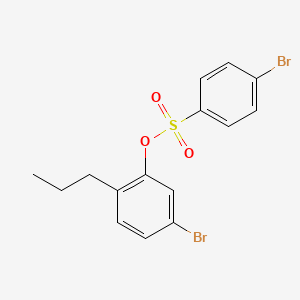
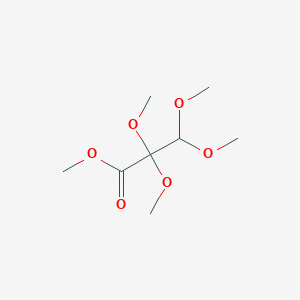
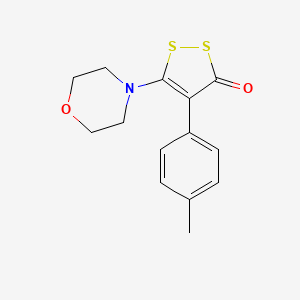
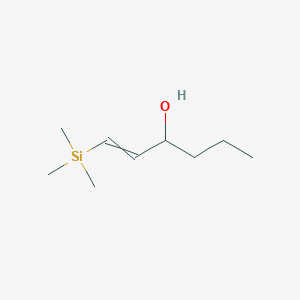
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
